molecular formula C19H18Br3N3O3 B11555241 (3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(2-bromophenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11555241
M. Wt: 576.1 g/mol
InChI Key: UGYLNUUSYATMDN-WYMPLXKRSA-N
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Description

The compound (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a complex organic molecule characterized by the presence of multiple bromine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Amidation: The formation of the amide bond is carried out by reacting the brominated phenyl compound with an appropriate amine under conditions that promote amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

    Imination: The imine group is introduced by reacting the amide intermediate with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxy rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced derivatives.

    Substitution: Hydroxylated or aminated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s brominated phenyl and phenoxy groups are of interest for their potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical reactions makes it a candidate for the development of pharmaceuticals with specific biological targets.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl and phenoxy groups can form strong interactions with hydrophobic pockets in proteins, while the amide and imine groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-(2-CHLOROPHENYL)-3-{[2-(2,4-DICHLORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(2-FLUOROPHENYL)-3-{[2-(2,4-DIFLUORO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE
  • (3E)-N-(2-IODOPHENYL)-3-{[2-(2,4-DIIODO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE

Uniqueness

The uniqueness of (3E)-N-(2-BROMOPHENYL)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE lies in its multiple bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The presence of bromine atoms can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical environments.

Properties

Molecular Formula

C19H18Br3N3O3

Molecular Weight

576.1 g/mol

IUPAC Name

(3E)-N-(2-bromophenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H18Br3N3O3/c1-11-7-17(15(22)9-14(11)21)28-10-19(27)25-24-12(2)8-18(26)23-16-6-4-3-5-13(16)20/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+

InChI Key

UGYLNUUSYATMDN-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Br

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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